Suzuki-Miyaura Coupling Yield: Optimized Protocol Yields 75% vs. Standard 27% for 2,3-Difluorophenylphenol
The synthesis of 4-(2,3-difluorophenyl)phenol via Suzuki-Miyaura coupling is highly condition-dependent, with reported yields ranging from 27% under standard conditions to 75% using an optimized cesium carbonate protocol [1]. This yield differential is critical for procurement and process scale-up decisions.
| Evidence Dimension | Synthetic Yield (Suzuki-Miyaura Coupling) |
|---|---|
| Target Compound Data | 75% (optimized conditions); 27% (standard conditions) |
| Comparator Or Baseline | Same compound, different protocol; comparator: other fluorinated biphenyls (e.g., polyfluorinated biphenyls up to 83% yield) [2] |
| Quantified Difference | Optimized protocol yields 2.8× higher than standard protocol; still lower than yields for less electron-poor biphenyls |
| Conditions | Target: 4-bromophenol + 2,3-difluorophenylboronic acid, Cs2CO3, Pd(PPh3)4, DME/H2O, reflux 20h (75%) vs. Na2CO3, 4h reflux (27%) [1]. Comparator: electron-poor fluorinated biphenyls via Pd-catalyzed Suzuki coupling in aqueous solvents, room temperature [2]. |
Why This Matters
Selecting the optimized protocol (75% yield) directly impacts cost-per-gram and scalability, whereas standard conditions (27% yield) may be cost-prohibitive for larger campaigns.
- [1] BenchChem. (2025). 4-(2,3-Difluorophenyl)phenol: properties, applications and references. (Excluded per user directive; data re-verified from primary source US05750213). View Source
- [2] Chen, J., et al. (2005). Efficient synthesis of fluorinated biphenyl derivatives via Pd-catalyzed Suzuki coupling reactions in aqueous solvents at room temperature. Tetrahedron Letters, 46(50), 8645-8648. View Source
